2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide
Description
2,2,2-Trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide is a chemical compound with the molecular formula C14H9Cl4NO3S
Properties
IUPAC Name |
2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4NO3S/c15-11-3-1-2-4-12(11)23(21,22)10-7-5-9(6-8-10)19-13(20)14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWIPJXMXZPFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2,2,2-trichloroacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors may be employed to enhance the production rate and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H9Cl4NO3S
- Molecular Weight : 387.08 g/mol
The compound features multiple chlorine atoms and a sulfonamide group, which contribute to its reactivity and potential biological activity.
Chemistry
- Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various substitution reactions, making it valuable in synthetic pathways.
- Precursor for Complex Molecules : It is often used as a precursor in the synthesis of sulfonamide derivatives and other functionalized compounds.
Biology
- Antimicrobial Properties : Research indicates that 2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, which is crucial for developing new antibiotics.
- Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .
Medicine
- Therapeutic Applications : The compound's potential therapeutic uses are being explored, particularly in drug development aimed at treating infections and cancers. Its mechanism of action involves interaction with specific molecular targets, which may modulate enzyme or receptor activities .
- Drug Development : As part of ongoing research into sulfonamide derivatives, this compound is being evaluated for its efficacy as a drug candidate in clinical trials targeting various diseases .
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the manufacture of specialty chemicals that require specific properties derived from its unique structure.
- Material Science : The compound's properties make it suitable for use in developing materials with desired chemical characteristics.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of sulfonamides, including this compound, possess significant antibacterial properties against resistant strains of bacteria. The research highlighted the importance of structural modifications to enhance efficacy .
Case Study 2: Anticancer Evaluation
In a recent investigation published in Cancer Letters, researchers synthesized several derivatives based on this compound and evaluated their cytotoxic effects on human cancer cell lines. The findings indicated that certain modifications led to increased apoptosis rates in colorectal and breast cancer cells .
Summary of Chemical Reactions
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Chlorine atoms can be replaced with other functional groups under specific conditions. |
| Oxidation/Reduction | The compound can undergo oxidation and reduction reactions to form various products. |
| Hydrolysis | Hydrolysis can yield corresponding acids and amines from the compound. |
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: A related compound with similar structural features but lacking the sulfonylphenyl group.
2-Chloro-N-(4-nitrophenyl)acetamide: Another related compound with a nitrophenyl group instead of the sulfonylphenyl group.
Uniqueness
2,2,2-Trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide is unique due to the presence of both the trichloroacetamide and sulfonylphenyl moieties, which confer distinct chemical and biological properties
Biological Activity
2,2,2-Trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide is a synthetic compound with notable biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effects in various biological systems.
- Molecular Formula : C14H8Cl5NO3S
- Molecular Weight : 392.54 g/mol
- CAS Number : 23170-77-6
- Density : 1.492 g/cm³
- Boiling Point : 253.1 °C at 760 mmHg
The compound exhibits significant biological activity primarily through its interaction with cellular pathways. It is known to influence the following mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that it inhibits certain enzymes involved in metabolic pathways, affecting cellular respiration and energy production.
- Cell Signaling Modulation : It alters signaling pathways related to apoptosis and cell proliferation, which can lead to both therapeutic and toxic effects depending on the concentration and context of exposure.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted by Pendergrass et al. demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of approximately 50 µg/mL for both bacteria .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it induces apoptosis in human breast cancer cells (MCF-7) at concentrations above 25 µM, with a significant reduction in cell viability observed at higher doses .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of the compound against multi-drug resistant bacterial strains. The compound was tested alongside standard antibiotics, revealing synergistic effects when combined with amoxicillin. This suggests potential applications in treating resistant infections .
Case Study 2: Cancer Research
In another investigation, the compound was tested on ovarian cancer cell lines. Results indicated that it significantly inhibited cell migration and invasion, suggesting a role in metastasis prevention. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2,2-trichloroacetamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, describes a multi-step synthesis of a related compound using methyl 4,5-dimethoxy-2-nitrobenzoate and 2-chloro-N-methylacetamide. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst use (e.g., K₂CO₃ for deprotonation). Reaction progress can be monitored via TLC or HPLC. Optimization may require adjusting molar ratios (1:1.2 for amine:acyl chloride) and post-reaction purification via column chromatography .
Q. How can X-ray crystallography be applied to determine the molecular structure of trichloroacetamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and intermolecular interactions. and highlight protocols for crystal growth (slow evaporation from ethanol/acetone) and data collection (Mo-Kα radiation, λ = 0.71073 Å). Software like SHELX or OLEX2 is used for structure refinement. For example, intramolecular C–H···O hydrogen bonds in similar compounds form six-membered rings, stabilizing the crystal lattice .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyls (δ 165–170 ppm).
- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹) from the sulfonyl group .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₉Cl₄NO₃S: calc. 410.89, obs. 410.88) .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or resolving contradictory experimental data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model reaction pathways and electronic properties. describes using quantum chemical reaction path searches to optimize experimental conditions. For example, conflicting solubility data can be resolved by calculating solvation free energies (ΔG_solv) in solvents like DMSO or acetonitrile .
Q. What strategies are recommended for analyzing intermolecular interactions and packing motifs in crystalline forms?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H···Cl, H···O contacts). and show that N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) dominate packing. Thermal ellipsoid plots from X-ray data reveal conformational flexibility in the sulfonylphenyl group .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ in enzyme inhibition) using standardized protocols.
- Purity Analysis : HPLC-MS (≥95% purity) ensures compound integrity.
- Structural Analog Comparison : Compare with analogs (e.g., ’s N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to isolate substituent effects. Contradictions may arise from differing cell lines or assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
